molecular formula C10H10F2O B3389127 1-(3,4-Difluorophenyl)-2-methylpropan-1-one CAS No. 913719-93-4

1-(3,4-Difluorophenyl)-2-methylpropan-1-one

Cat. No. B3389127
CAS RN: 913719-93-4
M. Wt: 184.18 g/mol
InChI Key: UZHSMJBRPOTYRQ-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-2-methylpropan-1-one, also known as 3,4-difluoroamphetamine (3,4-DFA), is a synthetic compound that belongs to the amphetamine class of drugs. Although it has been used as a recreational drug, recent studies have shown that 3,4-DFA has potential applications in scientific research due to its unique properties.

Scientific Research Applications

Preparation of Blatter Radicals

Blatter radicals 1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b) were prepared in good yields through oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .

Structural, Redox, and Magnetic Properties Analysis

The effects of Difluorophenyl substituents on structural, redox, and magnetic properties of Blatter radicals have been studied . The structure of all paramagnets was unambiguously confirmed by single-crystal X-ray diffraction .

Ticagrelor Synthesis

The main approach for ticagrelor synthesis developed by AstraZeneca and others involves the chiral intermediate (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol ((S)-CFPL), which is often achieved by the asymmetric reduction of the ketone precursor 2-chloro-1-(3, 4-difluorophenyl) ethanone (CFPO) .

Mechanism of Action

Target of Action

The primary target of the compound “1-(3,4-Difluorophenyl)-2-methylpropan-1-one” is Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are one of the fastest-growing fungicide categories for plant protection . They are used widely to treat various plant diseases caused by fungi .

Mode of Action

The compound interacts with its target, the SDHIs, by inhibiting their activity . It binds with the ubiquinone-binding region of SDH mainly through hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N and F–H interactions . This interaction leads to changes in the structure of mycelia and cell membrane .

Biochemical Pathways

The compound affects the biochemical pathways related to the function of SDHIs. The inhibition of SDHIs disrupts the normal functioning of phytopathogenic fungi, leading to their death . This results in the control of fungal diseases in plants .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its strong inhibitory activity on sdh in alternaria brassicae .

Result of Action

The compound’s action results in the inhibition of SDH, leading to the death of phytopathogenic fungi . It also causes changes in the structure of mycelia and cell membrane . Furthermore, it increases both the intracellular reactive oxygen species level and mitochondrial membrane potential .

Action Environment

It’s worth noting that the compound has shown very low toxicity to plant growth and mammalian cells , suggesting that it may be relatively stable and effective in various environments.

properties

IUPAC Name

1-(3,4-difluorophenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHSMJBRPOTYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913719-93-4
Record name 1-(3,4-difluorophenyl)-2-methylpropan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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